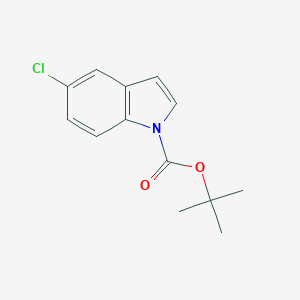

1-(tert-Butoxycarbonyl)-5-chloroindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBULIKZPZSTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466589 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-48-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(tert-Butoxycarbonyl)-5-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(tert-Butoxycarbonyl)-5-chloroindole, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic protocol, purification methods, and complete spectroscopic and physical characterization of the title compound.

Introduction

This compound, also known as N-Boc-5-chloroindole, is a crucial building block in medicinal chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective functionalization at other positions of the indole ring. The presence of the chlorine atom at the 5-position provides a handle for further synthetic modifications, making this compound a versatile precursor for the synthesis of a wide range of biologically active molecules.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the nitrogen atom of 5-chloroindole with a tert-butoxycarbonyl group. A common and efficient method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme

Caption: Boc protection of 5-chloroindole.

Experimental Protocol

Materials:

-

5-Chloroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-chloroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) were added di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

The reaction mixture was stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.

-

The solvent was removed under reduced pressure.

-

The residue was dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product was purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound were confirmed by physical and spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄ClNO₂ | |

| Molecular Weight | 251.71 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 45-50 °C | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the indole ring and the tert-butyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the Boc group and the carbons of the indole ring.

IR (Infrared) Spectroscopy

The IR spectrum of the compound is characterized by the presence of a strong absorption band corresponding to the carbonyl group (C=O) of the tert-butoxycarbonyl protecting group.

MS (Mass Spectrometry)

Mass spectrometry data will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺.

Note: Specific, experimentally obtained spectroscopic data for this compound is not widely available in the searched literature. The information provided is based on general knowledge of the compound class.

Experimental Workflow and Logic

The synthesis and characterization process follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Synthesis and characterization workflow.

Signaling Pathway Diagram (Illustrative)

While this compound is an intermediate and not typically involved in signaling pathways itself, its derivatives are often designed to target specific biological pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by a downstream product synthesized from this intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of N-Boc-5-chloroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-5-chloroindole is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen modulates its reactivity, while the chlorine atom at the 5-position serves as a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties and reactivity of N-Boc-5-chloroindole, including detailed experimental protocols for its key reactions and a summary of its physical and spectral characteristics. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis and derivatization of indole-based compounds.

Chemical and Physical Properties

N-Boc-5-chloroindole, also known as tert-butyl 5-chloro-1H-indole-1-carboxylate, is a white to off-white solid at room temperature. The Boc group significantly influences its physical properties, such as its melting point and solubility, compared to the parent 5-chloroindole.

| Property | Value | Reference |

| CAS Number | 129822-48-6 | [1][2] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 251.71 g/mol | [3] |

| Melting Point | 45-50 °C (lit.) | [4][5] |

| Boiling Point | 349.934 °C at 760 mmHg | [4] |

| Density | 1.19 g/cm³ | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in many common organic solvents. Insoluble in water. | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the indole ring, influenced by the electron-withdrawing chlorine atom at the C5 position. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.6 ppm. The aromatic protons will resonate in the downfield region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 150 ppm), the quaternary carbon of the tert-butyl group (around 84 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl stretching vibration of the Boc group in the region of 1700-1730 cm⁻¹. Other characteristic bands for C-H, C-N, and C-Cl bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 251. The fragmentation pattern will likely involve the loss of the Boc group (100 amu) or isobutylene (56 amu).

Reactivity

The reactivity of N-Boc-5-chloroindole is primarily dictated by the interplay of the electron-rich indole nucleus, the directing and protecting effects of the N-Boc group, and the presence of the chlorine atom on the benzene ring.

Deprotection of the Boc Group

The removal of the Boc protecting group is a common and crucial step in the synthetic utility of N-Boc-5-chloroindole, unmasking the indole nitrogen for further functionalization. This is typically achieved under acidic conditions.

General Deprotection Workflow:

Caption: General workflow for the deprotection of N-Boc-5-chloroindole.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve N-Boc-5-chloroindole (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 5-chloroindole.

-

Purify the product by column chromatography or recrystallization if necessary.[7][8]

Experimental Protocol: Deprotection using Hydrochloric Acid (HCl)

-

Dissolve N-Boc-5-chloroindole (1.0 eq) in a suitable solvent such as dioxane or methanol.

-

Add a solution of HCl in dioxane (e.g., 4 M) or concentrated HCl.

-

Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[9]

-

Remove the solvent under reduced pressure.

-

The product is often obtained as the hydrochloride salt, which can be used directly or neutralized with a base and extracted as described in the TFA protocol.[9]

Electrophilic Aromatic Substitution

The N-Boc group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack compared to an unprotected indole. However, electrophilic substitution can still occur, primarily at the C3 position.

2.2.1. Friedel-Crafts Acylation

The introduction of an acyl group at the C3 position can be achieved via Friedel-Crafts acylation. The reaction typically requires a Lewis acid catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

2.3.1. Suzuki-Miyaura Coupling

This reaction couples N-Boc-5-chloroindole with a boronic acid or ester to form a biaryl linkage.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine N-Boc-5-chloroindole (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography. [10] 2.3.2. Heck Coupling

The Heck reaction allows for the arylation of an alkene at the C5 position of the indole.

Experimental Protocol: Heck Coupling

-

Combine N-Boc-5-chloroindole (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky biarylphosphine, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 eq) in a suitable solvent (e.g., DMF, NMP, or acetonitrile). [8][11]2. Heat the reaction mixture under an inert atmosphere, typically between 80 and 140 °C.

-

Monitor the reaction until completion by TLC or GC-MS.

-

Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

-

Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography. [11] 2.3.3. Sonogashira Coupling

This reaction forms a carbon-carbon bond between the C5 position of the indole and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

-

To a solution of N-Boc-5-chloroindole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). [6][12]2. Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

-

Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by column chromatography. [6][12]

Conclusion

N-Boc-5-chloroindole is a highly versatile and valuable building block in organic synthesis. The Boc protecting group allows for controlled manipulation of the indole ring's reactivity, while the chloro substituent at the 5-position provides a key site for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. The experimental protocols detailed in this guide offer a practical framework for the utilization of N-Boc-5-chloroindole in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its chemical properties and reactivity is essential for any researcher working with this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

Spectral Data Analysis of tert-Butyl 5-chloro-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 5-chloro-1H-indole-1-carboxylate, a key intermediate in the synthesis of various neurologically active compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for tert-butyl 5-chloro-1H-indole-1-carboxylate.

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.07 | d | 8.9 | 1H | Ar-H |

| 7.61 | d | 3.7 | 1H | Ar-H |

| 7.27 | d | 2.1 | 1H | Ar-H |

| 7.22 | dd | 8.9, 2.1 | 1H | Ar-H |

| 6.49 | d | 3.7 | 1H | Ar-H |

| 1.66 | s | - | 9H | -C(CH3)3 |

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 148.7 | C=O |

| 133.3 | Ar-C |

| 132.1 | Ar-C |

| 127.5 | Ar-C |

| 126.7 | Ar-C |

| 123.5 | Ar-C |

| 116.4 | Ar-C |

| 115.2 | Ar-C |

| 107.2 | Ar-C |

| 83.8 | -C (CH3)3 |

| 28.1 | -C(C H3)3 |

Table 3: IR Spectral Data

| Frequency (cm-1) | Assignment |

| 1738 | C=O stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 251.07 | [M]+ |

| 253.07 | [M+2]+ (Isotope peak for 37Cl) |

Experimental Protocols

Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate

To a solution of 5-chloroindole (1 equivalent) in dichloromethane (0.4 M) at room temperature, 4-dimethylaminopyridine (0.1 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) are added sequentially. The resulting reaction mixture is stirred at room temperature for 14 hours. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium chloride solution, saturated aqueous citric acid solution, and again with saturated aqueous sodium chloride solution. The organic layer is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.

NMR Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker 400 MHz or 500 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl3) and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Infrared spectra were recorded using an Agilent Cary 630 or a Perkin-Elmer Spectrum One Fourier Transform Infrared (FT-IR) Spectrometer. A thin solid film of the compound was prepared by dissolving a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone), dropping the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra were recorded using Micromass AutoSpec Premier or Waters LCT Premier instruments. The sample was ionized using electrospray ionization (ES), electron ionization (EI), or atmospheric pressure chemical ionization (APCI). The molecular ion peak ([M]+) and the isotope peak for chlorine ([M+2]+) are the key identifiers in the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of tert-butyl 5-chloro-1H-indole-1-carboxylate.

Caption: Synthetic and analytical workflow.

Physical properties of 1-Boc-5-chloroindole including melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Boc-5-chloroindole (tert-butyl 5-chloro-1H-indole-1-carboxylate), a key intermediate in synthetic organic and medicinal chemistry. This document compiles available data on its melting point and solubility, outlines relevant experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties

Precise experimental data for the physical properties of 1-Boc-5-chloroindole is not extensively reported in publicly available literature. However, based on the analysis of structurally related compounds and general principles of organic chemistry, a reliable profile can be established.

Melting Point

A specific, experimentally verified melting point for 1-Boc-5-chloroindole is not consistently reported in the surveyed scientific literature. Many sources indicate this data as "not available." However, for a closely related compound, tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate , a melting point of approximately 130-135 °C has been reported.[1] This value can serve as a useful estimation for 1-Boc-5-chloroindole. It is important to note that the substitution pattern on the indole ring can influence the crystal lattice energy and, consequently, the melting point.

For the un-Boc-protected precursor, 5-chloroindole , the melting point is well-established and consistently cited in the range of 69-71 °C . The addition of the bulky tert-butoxycarbonyl (Boc) group significantly increases the molecular weight and is expected to lead to a higher melting point, which is consistent with the estimate provided by the iodo-analogue.

Solubility Profile

Table 1: Predicted Qualitative Solubility of 1-Boc-5-chloroindole

| Solvent Class | Specific Solvents | Predicted Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Aromatic | Toluene, Benzene | Moderately Soluble |

| Nonpolar Aliphatic | Hexanes, Heptane | Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble |

Experimental Protocols

For researchers requiring precise in-house data, the following standard experimental protocols for determining melting point and solubility are recommended.

Melting Point Determination: Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[2][3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 1-Boc-5-chloroindole sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The sample should be tightly packed to a height of 2-3 mm.[3]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the estimate of 130-135 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2][3]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow (typically 0.5-2 °C).

-

Solubility Determination: Gravimetric Method (Quantitative)

The gravimetric method provides a quantitative measure of a compound's solubility in a specific solvent at a given temperature.[6][7][8][9][10]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-Boc-5-chloroindole to a known volume or mass of the chosen solvent in a sealed vial. An excess of solid should be visible to ensure saturation.

-

Place the vial in a constant temperature bath and agitate (e.g., shake or stir) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

The mass of the dissolved solid can be determined by subtraction.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of 1-Boc-5-chloroindole.

Caption: Workflow for the determination of melting point and solubility of 1-Boc-5-chloroindole.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to tert-Butyl 5-chloro-1H-indole-1-carboxylate (CAS Number: 129822-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and safety data for tert-butyl 5-chloro-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry. This compound, bearing the CAS number 129822-48-6, is particularly valuable for the introduction of the 5-chloroindole moiety in the development of various biologically active molecules. Its primary utility lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, which allows for selective reactions at other positions of the indole ring before its facile removal. This guide will delve into its physicochemical characteristics, detailed experimental protocols for its synthesis and deprotection, and essential safety and handling information.

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butyl 5-chloro-1H-indole-1-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 129822-48-6 | N/A |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [1] |

| Molecular Weight | 251.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 45-50 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [2] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | [1] |

| InChIKey | GBBULIKZPZSTLA-UHFFFAOYSA-N | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of tert-butyl 5-chloro-1H-indole-1-carboxylate. Below are typical spectral characteristics.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Indole H-7 |

| ~7.75 | d | 1H | Indole H-4 |

| ~7.40 | dd | 1H | Indole H-6 |

| ~7.20 | d | 1H | Indole H-2 |

| ~6.60 | d | 1H | Indole H-3 |

| ~1.65 | s | 9H | tert-butyl |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used. Data is based on similar structures and available literature.[3]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Carbonyl (C=O) |

| ~135.0 | Indole C-7a |

| ~130.0 | Indole C-3a |

| ~128.0 | Indole C-5 |

| ~125.0 | Indole C-4 |

| ~122.0 | Indole C-6 |

| ~115.0 | Indole C-7 |

| ~107.0 | Indole C-3 |

| ~84.0 | Quaternary carbon of tert-butyl |

| ~28.0 | Methyl carbons of tert-butyl |

Note: Chemical shifts are approximate and based on typical values for N-Boc protected indoles and may vary.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2930 | C-H stretch (aliphatic) |

| ~1730-1700 | C=O stretch (carbamate) |

| ~1450, 1370 | C-H bend (tert-butyl) |

| ~1250-1200 | C-N stretch |

| ~800-600 | C-Cl stretch |

Note: IR peaks are approximate and based on characteristic functional group absorptions.[2]

Mass Spectrometry

The mass spectrum of tert-butyl 5-chloro-1H-indole-1-carboxylate under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns of the Boc group.

| m/z | Fragmentation |

| 251/253 | [M]⁺ (isotopic pattern for one chlorine atom) |

| 195/197 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 151/153 | [M - C₅H₈O₂]⁺ (loss of the entire Boc group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |

Note: Fragmentation patterns are predicted based on the behavior of N-Boc protected compounds.[5][6]

Synthesis and Reactivity

tert-Butyl 5-chloro-1H-indole-1-carboxylate is primarily used as a synthetic intermediate. Its synthesis involves the protection of the indole nitrogen of 5-chloroindole, and its main reaction is the deprotection to regenerate the N-H bond.

Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate

A common method for the synthesis of this compound is the reaction of 5-chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of 5-Chloroindole [3]

-

To a solution of 5-chloroindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (catalytic amount).

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-chloro-1H-indole-1-carboxylate as a solid.

Reactivity: Deprotection of the N-Boc Group

The primary utility of this compound is as a protected form of 5-chloroindole. The Boc group can be removed under acidic conditions or via microwave-assisted methods to yield 5-chloroindole, which can then be used in subsequent synthetic steps.

Experimental Protocol 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA) [7][8]

-

tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) is added to the solution at 0 °C or room temperature.

-

The reaction mixture is stirred for 1-3 hours, with progress monitored by TLC.

-

Upon completion, the volatiles (DCM and excess TFA) are removed under reduced pressure.

-

The residue is often co-evaporated with a solvent like toluene to ensure complete removal of TFA.

-

The crude 5-chloroindole trifluoroacetate salt is then neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-chloroindole.

Experimental Protocol 2: Microwave-Assisted Deprotection [9][10]

-

tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 equivalent) is dissolved in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a microwave reaction vial.

-

The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 8-15 minutes).

-

After cooling, the solvent is removed under reduced pressure to yield the crude 5-chloroindole.

-

Purification can be achieved by column chromatography if necessary.

Biological Activity

There is limited to no direct evidence of significant biological activity for tert-butyl 5-chloro-1H-indole-1-carboxylate itself. Its importance in drug discovery stems from its role as a precursor to various indole derivatives that have shown a wide range of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties.[11][12] The 5-chloroindole scaffold is present in several biologically active molecules.

Safety and Handling

GHS Hazard and Precautionary Statements

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |

| Hazardous to the Aquatic Environment, Chronic Hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life. |

| Precautionary Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[1]

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: This information is for guidance only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most up-to-date and complete safety information.

Conclusion

tert-Butyl 5-chloro-1H-indole-1-carboxylate is a valuable and versatile intermediate in organic synthesis. Its key feature is the N-Boc protecting group, which enables chemists to perform selective modifications on the indole core before its efficient removal. This technical guide has provided a detailed summary of its properties, spectroscopic data, synthetic and deprotection protocols, and essential safety information to aid researchers and drug development professionals in its effective and safe utilization.

References

- 1. cenmed.com [cenmed.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Molecular structure and IUPAC nomenclature of 1-(tert-Butoxycarbonyl)-5-chloroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butoxycarbonyl)-5-chloroindole, also known as N-Boc-5-chloroindole, is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. The strategic placement of a chlorine atom on the indole scaffold and the presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen make it a versatile building block for the synthesis of a wide range of biologically active molecules. The Boc group serves to modulate the reactivity of the indole ring, enabling selective functionalization at other positions. This guide provides a comprehensive overview of its molecular structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.

Molecular Structure and Nomenclature

This compound is a derivative of indole, a bicyclic aromatic heterocycle. A chlorine atom is substituted at the C5 position of the benzene ring, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N1) of the pyrrole ring. This N-protection is crucial for directing subsequent chemical transformations.

IUPAC Name: tert-butyl 5-chloro-1H-indole-1-carboxylate[1][2]

Synonyms: 1-Boc-5-chloroindole, N-Boc-5-chloroindole, tert-butyl 5-chloroindole-1-carboxylate[1][2]

Chemical Structure:

References

The Synthetic Versatility of 1-Boc-5-chloroindole: A Technical Guide to Fundamental Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reaction mechanisms involving 1-Boc-5-chloroindole, a key intermediate in the synthesis of a diverse array of biologically active molecules. The strategic placement of the chloro substituent and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen offer a versatile platform for a multitude of chemical transformations. This document provides a comprehensive overview of key reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate further research and development in medicinal chemistry and materials science.

N-Boc Deprotection: Gateway to the 5-Chloroindole Core

The removal of the Boc protecting group is a fundamental step in the utilization of 1-Boc-5-chloroindole, unmasking the indole nitrogen for further functionalization or to yield the final target molecule. This is typically achieved under acidic conditions.

Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a common and effective reagent for Boc deprotection, proceeding through an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1]

Experimental Protocol: General Procedure for TFA-mediated Boc Deprotection [1]

-

Dissolution: Dissolve the 1-Boc-5-chloroindole in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical concentration of the substrate is in the range of 0.1-0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from a 1:1 to a 1:4 mixture of TFA to DCM (v/v).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected 5-chloroindole.

Deprotection using Hydrochloric Acid (HCl)

An alternative to TFA is the use of hydrochloric acid, often in an organic solvent like dioxane or methanol. The mechanism is similar to that of TFA, involving protonation of the Boc group, followed by elimination of isobutylene and carbon dioxide.[2]

Experimental Protocol: General Procedure for HCl-mediated Boc Deprotection

-

Reaction Setup: To a solution of 1-Boc-5-chloroindole in a suitable solvent such as methanol or ethyl acetate, add a solution of 4M HCl in 1,4-dioxane.

-

Reaction: The reaction mixture is stirred at room temperature for 1 to 3 hours, with progress monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt of 5-chloroindole can be used directly in subsequent steps or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free indole.

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Citation |

| TFA | DCM | 0 °C to RT | 1 - 4 | High | [1] |

| 4M HCl in Dioxane | Methanol | RT | 1 - 3 | High | [3] |

Table 1: Comparative data for N-Boc deprotection of indole derivatives.

Caption: Workflow for the acid-catalyzed deprotection of 1-Boc-5-chloroindole.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C5 position of the indole ring makes 1-Boc-5-chloroindole an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in many pharmaceuticals. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add 1-Boc-5-chloroindole, the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents).

-

Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed toluene or dioxane is then added via syringe.

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 1-Boc-5-chloroindole, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a mixture of a degassed organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by TLC.

-

Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[6] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling [6]

-

Reaction Setup: To a dry flask under an inert atmosphere, add 1-Boc-5-chloroindole, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.1-1.5 equivalents) is then added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-24 hours.

-

Work-up: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [8] |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | ~93 | [6] |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 | [4] |

Table 2: Representative yields for palladium-catalyzed cross-coupling reactions of haloindoles.

Electrophilic Aromatic Substitution

The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive. The N-Boc group can influence the regioselectivity and reactivity of these transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [9]

-

Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add POCl₃ (1.5-3 equivalents) to anhydrous DMF. Stir the mixture at this temperature for 30-60 minutes.

-

Reaction: To this pre-formed Vilsmeier reagent, add a solution of 1-Boc-5-chloroindole in DMF at 0 °C. The reaction mixture is then allowed to warm to room temperature or heated to 40-60 °C and stirred for 2-6 hours.

-

Work-up: The reaction is quenched by pouring it onto crushed ice and then neutralized with an aqueous solution of sodium hydroxide or sodium acetate. The precipitated product is collected by filtration, washed with water, and dried. If necessary, the product can be purified by recrystallization or column chromatography.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Boc-5-chloroindole.

Nitration

Nitration of the indole ring typically occurs at the C3 position. Modern, non-acidic methods offer high regioselectivity and yields for N-Boc protected indoles.[12][13]

Experimental Protocol: C3-Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride [14]

-

Reaction Setup: To a solution of 1-Boc-5-chloroindole in acetonitrile, add tetramethylammonium nitrate (1.1 equivalents).

-

Reagent Addition: Cool the mixture to 0-5 °C and add trifluoroacetic anhydride (2 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at this temperature for 4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Substrate (N-Boc Protected) | R Group | Position | Yield (%) | Citation |

| Indole | H | - | 97 | [14] |

| 5-bromo-indole | Br | 5 | 95 | [14] |

| 6-chloro-indole | Cl | 6 | 78 | [14] |

Table 3: Yields for the C3-nitration of various N-Boc-indoles using NMe₄NO₃ / (CF₃CO)₂O.

Lithiation

While direct lithiation of the indole ring of 1-Boc-5-chloroindole can be complex, directed ortho-metalation is a powerful strategy for the functionalization of related systems like N-Boc-indolines. The Boc group can direct lithiation to the C7 position. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents. Although less common for the indole itself, this highlights the directing effect of the Boc group.

Conclusion

1-Boc-5-chloroindole stands out as a highly valuable and versatile building block in modern organic synthesis. The Boc protecting group not only facilitates purification and handling but also influences the regioselectivity of certain reactions. The chloro substituent at the C5 position serves as a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the electron-rich indole nucleus is amenable to various electrophilic substitution reactions. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this important synthetic intermediate in the pursuit of novel pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. research.rug.nl [research.rug.nl]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability of 1-(tert-Butoxycarbonyl)-5-chloroindole under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 1-(tert-Butoxycarbonyl)-5-chloroindole, a common intermediate in pharmaceutical synthesis. Understanding the stability of this molecule under various pH conditions is critical for reaction optimization, purification, and storage. This document outlines the degradation pathways, presents available quantitative data, and provides detailed experimental protocols for stability assessment.

Core Concepts of Stability

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The indole ring itself also exhibits pH-dependent reactivity that can contribute to degradation.

-

Under Acidic Conditions: The Boc group is highly susceptible to cleavage in the presence of acid. The reaction proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. The indole ring can also be protonated, leading to potential dimerization or polymerization.

-

Under Basic Conditions: The Boc group is generally stable towards basic and nucleophilic conditions.[1] This stability is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and makes it resistant to nucleophilic attack.[2] The primary interaction with strong bases is the deprotonation of the indole N-H proton.[3]

Stability Profile under Acidic Conditions

The following table summarizes various reported conditions for the complete removal of the Boc group from N-Boc protected indoles, including this compound. These conditions highlight the compound's instability in the presence of strong acids.

| Reagent(s) | Solvent | Temperature | Time | Yield of Deprotected Product | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 h | >95% (general for N-Boc amines) | [4] |

| Hydrochloric Acid (4M) | Dioxane | Room Temp. | 1 - 4 h | High (general for N-Boc amines) | [4] |

| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | >70% (for N-Boc aromatics) | [5] |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Not specified | 10 - 30 min | >98% (general for N-Boc amines) | [6] |

Studies on the kinetics of HCl-catalyzed deprotection of other Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration.[7] This suggests that the deprotection of this compound is likely to be highly sensitive to changes in acid concentration.

The acidic degradation of this compound involves two main pathways: the cleavage of the Boc group and the degradation of the indole ring.

Stability Profile under Basic Conditions

This compound exhibits high stability under basic conditions. The Boc protecting group is resistant to hydrolysis by bases.[1]

There is a lack of quantitative data for the degradation of this compound under basic conditions precisely because it is generally stable. Forced degradation studies under harsh basic conditions (e.g., concentrated NaOH at elevated temperatures) would be required to induce and quantify any degradation. However, for most synthetic and pharmaceutical applications, the compound can be considered stable in the presence of common bases.

The primary interaction of this compound with a base is the deprotonation of the indole nitrogen, leading to the formation of an indolyl anion. This anion is resonance-stabilized and generally not prone to further degradation unless strong oxidizing agents are present.[3]

Experimental Protocols for Stability Assessment

A forced degradation study is the standard approach to quantitatively assess the stability of a compound under various stress conditions.[8]

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.

-

Thermal Degradation: Heat the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

3. Sample Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis.

4. HPLC Method:

-

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Injection Volume: 10 µL.

-

5. Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the rate of degradation and the half-life under each stress condition.

-

Identify and characterize any significant degradation products using LC-MS and/or by isolating them for NMR analysis.[9]

Summary and Recommendations

-

Acidic Conditions: this compound is unstable in acidic environments, leading to the rapid cleavage of the Boc group. The rate of degradation is expected to be at least first-order, and likely second-order, with respect to the acid concentration.[7] Exposure to strong acids should be minimized and carried out at low temperatures if deprotection is not the desired outcome.

-

Basic Conditions: The compound is stable under basic conditions, making basic workups and reaction conditions generally safe for the integrity of the Boc-protected indole.

-

Storage: For long-term storage, this compound should be kept in a cool, dry, and dark place, away from acidic vapors. Solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures and buffered to a neutral or slightly basic pH.

-

Analytical Monitoring: A validated stability-indicating HPLC method is essential for accurately monitoring the purity and degradation of this compound during its use and storage in drug development processes.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

Spectroscopic Characterization of N-Boc-5-chloroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis and interpretation of N-Boc-5-chloroindole, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Boc-5-chloroindole, NMR provides unambiguous evidence of its molecular framework and the successful installation of the tert-butyloxycarbonyl (Boc) protecting group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-5-chloroindole is characterized by signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the chlorine atom at the C5 position and the electronic effects of the N-Boc group influence the chemical shifts of the indole ring protons.

Interpretation of the ¹H NMR Spectrum:

-

Indole Ring Protons: The protons on the indole scaffold typically appear in the aromatic region (δ 7.0-8.0 ppm). The chlorine at C5 deshields the adjacent protons, H4 and H6.[1] H4 is expected to be a doublet, H6 a doublet of doublets, and H7 a doublet.[1] The protons on the pyrrole ring, H2 and H3, will also be present in this region.

-

Boc Protecting Group: The most prominent feature of the N-Boc group is a sharp singlet in the upfield region (around δ 1.6 ppm), corresponding to the nine equivalent protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Data for N-Boc-5-chloroindole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~7.5 | d |

| H3 | ~6.5 | d |

| H4 | ~7.9 | d |

| H6 | ~7.2 | dd |

| H7 | ~7.5 | d |

| -C(CH₃)₃ (Boc) | ~1.6 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Interpretation of the ¹³C NMR Spectrum:

-

Indole Ring Carbons: The carbon atoms of the 5-chloroindole ring resonate at characteristic chemical shifts.[1] The C5 carbon, directly attached to the chlorine atom, will show a distinct shift.[1] The pyrrole ring carbons (C2, C3) and the bridgehead carbons (C3a, C7a) will also have predictable resonances.[1]

-

Boc Protecting Group: The N-Boc group will exhibit two distinct signals: one for the quaternary carbon of the tert-butyl group (around δ 84 ppm) and another for the carbonyl carbon (around δ 150 ppm).

Table 2: Predicted ¹³C NMR Data for N-Boc-5-chloroindole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~126 |

| C3 | ~107 |

| C3a | ~129 |

| C4 | ~123 |

| C5 | ~128 |

| C6 | ~121 |

| C7 | ~113 |

| C7a | ~134 |

| -C (CH₃)₃ (Boc) | ~84 |

| -C(C H₃)₃ (Boc) | ~28 |

| C=O (Boc) | ~150 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of N-Boc-5-chloroindole is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Boc-5-chloroindole into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[1]

¹H NMR Acquisition (400 MHz Spectrometer):

-

Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[1]

-

Acquisition Parameters:

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.[1]

-

Acquisition Parameters:

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1]

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Interpretation of the FTIR Spectrum:

-

C=O Stretch (Boc group): A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl stretching vibration of the Boc protecting group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the indole aromatic ring.

-

C-N Stretch: The C-N stretching vibration of the indole ring is expected in the 1350-1250 cm⁻¹ region.

-

C-Cl Stretch: A weak to medium absorption in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Table 3: Predicted FTIR Data for N-Boc-5-chloroindole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| C=O Stretch (Boc) | 1725-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Cl Stretch | 800-600 | Weak-Medium |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining FTIR spectra of solid samples.

-

Instrument Setup: Run a background spectrum without any sample on the clean ATR crystal.[2]

-

Sample Application: Place a small amount of N-Boc-5-chloroindole powder directly onto the ATR crystal surface, ensuring complete coverage.[2][3]

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[2][3]

-

Data Acquisition: Collect the sample spectrum. Typical settings include a resolution of 4 or 8 cm⁻¹ and an accumulation of 45-100 scans over a wavenumber range of 4000-650 cm⁻¹.[2]

-

Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules.

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular formula of N-Boc-5-chloroindole is C₁₃H₁₄ClNO₂. The expected monoisotopic mass is approximately 251.07 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 252.08. Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern will be observed with a peak at m/z 254.08 with roughly one-third the intensity of the m/z 252.08 peak.

-

Fragmentation: Common fragmentation pathways in ESI-MS involve the loss of the Boc group or parts of it.

-

Loss of the entire Boc group (-100 Da) would result in a fragment at m/z 151.01, corresponding to the 5-chloroindole radical cation.

-

Loss of isobutylene (-56 Da) from the protonated molecule would yield a fragment at m/z 196.02.

-

Table 4: Predicted ESI-MS Data for N-Boc-5-chloroindole

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 252.08 | Protonated molecule (³⁵Cl) |

| [M+H+2]⁺ | 254.08 | Protonated molecule (³⁷Cl) |

| [M+Na]⁺ | 274.06 | Sodium adduct (³⁵Cl) |

| [M-C₄H₈+H]⁺ | 196.02 | Loss of isobutylene |

| [M-Boc+H]⁺ | 152.02 | Loss of Boc group |

Experimental Protocol for ESI-Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of N-Boc-5-chloroindole at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[4]

-

Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with methanol, acetonitrile, water, or a mixture of these solvents. The final concentration should be in the range of 1-10 µg/mL.[4]

-

If any precipitate forms, the solution must be filtered before analysis to prevent blockages.[4]

-

Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap.[4]

Data Acquisition:

-

The analysis is typically performed using a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.[5]

-

The mass spectrometer is operated in positive ion mode.[5]

-

Typical ESI parameters include a capillary voltage of 3000-4000 V, a drying gas flow of 5-10 L/min, and a gas temperature of 300-350 °C.

-

Acquire data over a suitable m/z range (e.g., 50-500) to observe the molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structure confirmation is a critical aspect of spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of N-Boc-5-chloroindole.

This guide provides the foundational spectroscopic data and methodologies for the characterization of N-Boc-5-chloroindole. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(tert-Butoxycarbonyl)-5-chloroindole: Sourcing, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-5-chloroindole, a key building block in the synthesis of various pharmaceutical compounds. This document details reputable chemical suppliers, available purity grades, and rigorous experimental protocols for the analytical characterization of this compound, ensuring its suitability for research and drug development applications.

Chemical Suppliers and Purity Grades

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, with purity levels typically suitable for synthetic chemistry and drug discovery. The following table summarizes a selection of suppliers and their offered purity grades for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | Purity Grade(s) | Notes |

| Amerigo Scientific | 97% | Research quantities available.[1] |

| Energy Chemical | 98% | Available in various package sizes. |

| Adamas Reagent, Ltd. | 97% | Offered in quantities from 250mg to 100g. |

| Shanghai Hanhong Scientific Co., Ltd. | 95+% | Bulk quantities may be available upon inquiry. |

| Shandong Xiya Chemical Co., Ltd | >=97.0% | Provides various research chemicals. |

| Alfa Chemistry | 96% | Detailed specifications available on their website.[2] |

| Santa Cruz Biotechnology | Not specified | A Certificate of Analysis should be consulted for lot-specific data.[3] |

Experimental Protocols for Quality Control

To ensure the identity, purity, and stability of this compound, a series of analytical tests are essential. The following sections provide detailed methodologies for the most common and effective analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

-

Start with 50% Acetonitrile / 50% Water (0.1% TFA).

-

Linearly increase to 95% Acetonitrile over 15 minutes.

-

Hold at 95% Acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: ~1-2 seconds.